molecular formula C30H18O4 B10838916 [6,4''']Biflavone

[6,4''']Biflavone

Cat. No.: B10838916
M. Wt: 442.5 g/mol
InChI Key: YQQFWTHRAHFRMC-UHFFFAOYSA-N
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Description

[6,4’‘’]biflavone is a type of biflavonoid, a class of polyphenolic compounds consisting of two flavonoid units linked together. Biflavonoids are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties . [6,4’‘’]biflavone, in particular, has been studied for its potential therapeutic applications and its presence in various plant species.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [6,4’‘’]biflavone typically involves the coupling of two flavonoid units. One common method is the Ullmann coupling of halogenated flavones, where halogenated flavonoid precursors are reacted in the presence of a copper catalyst . Another approach is the metal-catalyzed cross-coupling of flavones, which can be achieved using palladium or nickel catalysts . The reaction conditions often include heating and stirring under an inert atmosphere, with reaction times ranging from a few hours to several days.

Industrial Production Methods: Industrial production of [6,4’‘’]biflavone may involve large-scale synthesis using similar coupling reactions. The process can be optimized for higher yields and purity by controlling reaction parameters such as temperature, pressure, and solvent choice. Additionally, purification steps like recrystallization and chromatography are employed to isolate the desired product .

Comparison with Similar Compounds

  • Amentoflavone
  • Hinokiflavone
  • Agathisflavone
  • Ginkgetin
  • Morelloflavone
  • Ochnaflavone
  • Robustaflavone

Properties

Molecular Formula

C30H18O4

Molecular Weight

442.5 g/mol

IUPAC Name

6-[4-(4-oxochromen-2-yl)phenyl]-2-phenylchromen-4-one

InChI

InChI=1S/C30H18O4/c31-25-17-30(33-27-9-5-4-8-23(25)27)21-12-10-19(11-13-21)22-14-15-28-24(16-22)26(32)18-29(34-28)20-6-2-1-3-7-20/h1-18H

InChI Key

YQQFWTHRAHFRMC-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=CC(=O)C3=C(O2)C=CC(=C3)C4=CC=C(C=C4)C5=CC(=O)C6=CC=CC=C6O5

Origin of Product

United States

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